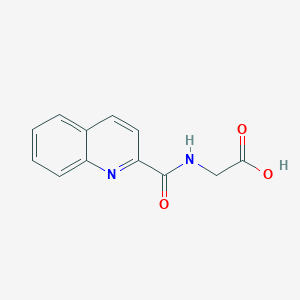

2-(Quinoline-2-carbonylamino)acetic acid

Beschreibung

Eigenschaften

CAS-Nummer |

613-58-1 |

|---|---|

Molekularformel |

C12H10N2O3 |

Molekulargewicht |

230.22 g/mol |

IUPAC-Name |

2-(quinoline-2-carbonylamino)acetic acid |

InChI |

InChI=1S/C12H10N2O3/c15-11(16)7-13-12(17)10-6-5-8-3-1-2-4-9(8)14-10/h1-6H,7H2,(H,13,17)(H,15,16) |

InChI-Schlüssel |

HCIAAULRYYHQQS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCC(=O)O |

Andere CAS-Nummern |

613-58-1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Molecular and Structural Comparisons

The following table summarizes key structural and molecular differences between 2-(Quinoline-2-carbonylamino)acetic acid and related compounds:

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Quinoline-2-carbonylamino)acetic acid?

The synthesis typically involves coupling quinoline-2-carboxylic acid derivatives with amino-acetic acid moieties. A standard approach includes activating quinoline-2-carboxylic acid via its acid chloride, followed by reaction with glycine or protected glycine derivatives under Schotten-Baumann conditions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical to avoid side reactions such as hydrolysis of the acid chloride .

Q. How can researchers confirm the structural integrity and purity of this compound?

Orthogonal analytical techniques are recommended:

- NMR spectroscopy (¹H/¹³C) to verify connectivity of the quinoline and glycine moieties.

- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% by area normalization).

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular ion peaks .

Q. What experimental strategies are used to study protein-ligand interactions involving this compound?

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity (Kd).

- X-ray crystallography or cryo-EM for resolving binding conformations in enzyme active sites, leveraging the quinoline scaffold’s propensity for π-π stacking and hydrogen bonding .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

- Use co-solvents like DMSO (≤1% v/v) with buffer systems (e.g., PBS at pH 7.4).

- Employ micellar encapsulation using surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion .

Advanced Research Questions

Q. What mechanistic insights explain the enzyme inhibition activity of this compound?

Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis experiments suggest competitive inhibition via:

- Blocking substrate access through quinoline-ring insertion into hydrophobic pockets.

- Stabilizing inactive enzyme conformations via hydrogen bonds between the acetamido group and catalytic residues (e.g., serine hydrolases) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assays?

- Meta-analysis of assay conditions (e.g., buffer pH, ionic strength, and enzyme isoforms).

- Validate activity using orthogonal assays (e.g., fluorogenic substrates vs. radiometric assays).

- Control for batch-to-batch variability via rigorous QC (HPLC, elemental analysis) .

Q. What strategies optimize the stability of this compound in long-term biochemical studies?

- Store lyophilized samples at −80°C under inert gas (N2).

- Avoid prolonged exposure to light or oxidizing agents.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) .

Q. How can researchers probe the compound’s selectivity across structurally related enzyme targets?

- Kinetic profiling against enzyme panels (e.g., serine proteases, kinases).

- Thermal shift assays (DSF) to compare target engagement versus off-target proteins.

- CRISPR-Cas9 knockout models to validate phenotypic specificity in cellular assays .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. X-ray) for this compound?

Q. What statistical approaches are recommended for dose-response studies involving this compound?

- Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism.

- Report IC50/EC50 values with 95% confidence intervals and assess goodness-of-fit (R<sup>2</sup> > 0.98) .

Application-Specific Questions

Q. How is this compound utilized in studying bacterial metalloenzymes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.